molecular formula C22H30ClNO B1395142 4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220020-23-4

4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1395142
M. Wt: 359.9 g/mol
InChI Key: LKMQEOMDCHWPTD-UHFFFAOYSA-N
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Description

“4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C22H30ClNO . It’s also known as 4-(2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ETHYL)PIPERIDINE HYDROCHLORIDE .

Scientific Research Applications

Opiate Activity Exploration

  • Context: A study explored novel 1'-methylxanthene-9-spiro-4'-piperidines for opiate analgesics. A notable discovery was that a hydroxyl group in the 4-position of the xanthenespiropiperidine nucleus resulted in a potent mu-opiate agonist (Galt et al., 1989).

Neurological Disorder Treatment Potential

  • Context: Research on a series of optically active molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template showed varying affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Anticholinesterase Activity

  • Context: A study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. Findings included a potent inhibitor of acetylcholinesterase, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Crystallography and Molecular Structure

  • Context: The crystal structures of various hydroxy derivatives of hydropyridine and piperidine have been determined. These studies offer insights into the conformational flexibility and intramolecular hydrogen bonds influencing molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Radioligand Potential for σ-1 Receptors

  • Context: Synthesized halogenated 4-(4-phenoxymethyl)piperidines, evaluated as potential δ receptor ligands, show promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Anticancer Properties

  • Context: A novel class of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have been identified as cytotoxic and potential anticancer agents, highlighting the versatility of piperidine derivatives in cancer research (Dimmock et al., 1998).

properties

IUPAC Name

4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO.ClH/c1-22(2,19-6-4-3-5-7-19)20-8-10-21(11-9-20)24-17-14-18-12-15-23-16-13-18;/h3-11,18,23H,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQEOMDCHWPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

CAS RN

1220020-23-4
Record name Piperidine, 4-[2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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